molecular formula C28H33N5O4S.2HCl B1574490 Mps1-IN-1 dihydrochloride

Mps1-IN-1 dihydrochloride

Cat. No.: B1574490
M. Wt: 608.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Monopolar Spindle 1 (Mps1) Kinase in Eukaryotic Cell Division and Genome Stability

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a highly conserved dual-specificity protein kinase that plays an indispensable role in ensuring the fidelity of chromosome segregation during mitosis. pnas.orgrupress.orgnih.govtocris.com Its functions are critical for maintaining genomic stability, and its dysregulation is implicated in aneuploidy, a hallmark of many cancer cells. hilarispublisher.com

Core Role of Mps1 in Spindle Assembly Checkpoint (SAC) Regulation

Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that prevents the premature separation of sister chromatids. pnas.orgnih.govhilarispublisher.com The SAC ensures that all chromosomes are properly attached to the microtubules of the mitotic spindle before the cell enters anaphase. rupress.orgsdbonline.org Mps1's kinase activity is essential for the recruitment of other critical SAC proteins, such as Mad1 and Mad2, to unattached kinetochores, the protein structures on chromosomes where spindle fibers attach. pnas.orgplos.orgnih.gov This recruitment initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). nih.govembopress.org The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key proteins for degradation to allow anaphase onset. embopress.org By phosphorylating the kinetochore scaffold protein Knl1 (also known as Spc105), Mps1 creates a binding site for Bub1 and Bub3, further promoting the assembly of SAC effector complexes. sdbonline.orgnih.govembopress.org Inhibition of Mps1 activity abrogates SAC function, leading to a premature exit from mitosis even in the presence of unattached chromosomes. nih.govmedchemexpress.com

Mps1 Functions in Kinetochore-Microtubule Attachment and Chromosome Biorientation

Beyond its role in SAC signaling, Mps1 is directly involved in the process of establishing correct kinetochore-microtubule attachments and correcting errors. pnas.orgnih.govnih.gov Proper attachment, known as biorientation, occurs when sister kinetochores are attached to microtubules emanating from opposite spindle poles. nih.gov Mps1 contributes to the correction of erroneous attachments, such as when both sister kinetochores attach to microtubules from the same pole (syntelic attachment). nih.gov It does so, in part, by phosphorylating components of the kinetochore, including the Ndc80 complex, a major microtubule-binding element. pnas.orgnih.govbiorxiv.org This phosphorylation is thought to weaken incorrect attachments, allowing for their release and providing another opportunity for correct attachment to form. nih.govbiorxiv.org The dynamic localization and activity of Mps1 at the kinetochore are crucial for orchestrating these error correction pathways. pnas.org

Rationale for Mps1 Kinase Inhibition as a Research Strategy

The central role of Mps1 in mitosis makes its inhibition a valuable technique for cell biology research and a potential strategy in contexts of disease. rupress.orgnih.gov Small molecule inhibitors like Mps1-IN-1 dihydrochloride (B599025) provide a means to acutely and specifically perturb Mps1 function, allowing for detailed investigation of its roles.

Perturbation of Mitotic Fidelity for Research Tools

The use of selective Mps1 inhibitors has been instrumental in dissecting the complex and dynamic processes of mitosis. rupress.orgnih.gov By rapidly inactivating Mps1, researchers can observe the immediate consequences on the SAC, chromosome alignment, and mitotic timing. nih.gov This has provided direct evidence for Mps1's requirement in establishing the SAC as cells enter mitosis and in maintaining the checkpoint signal. nih.gov Such chemical tools allow for a temporal control that is often difficult to achieve with genetic methods like RNA interference. nih.gov The ability to induce chromosome mis-segregation and aneuploidy through Mps1 inhibition provides a model system to study the cellular responses to and consequences of genomic instability. nih.govmedchemexpress.com

Pre-clinical Exploration in Contexts of Aberrant Cell Proliferation

Given that many cancer cells exhibit chromosomal instability and are highly proliferative, they can be particularly vulnerable to further disruption of mitotic checkpoints. hilarispublisher.com Overexpression of Mps1 has been observed in various tumor types, suggesting it could be a therapeutic target. hilarispublisher.comscispace.com The rationale is that inhibiting Mps1 in cancer cells, which may already have a compromised SAC, could lead to catastrophic mitotic errors and subsequent cell death. hilarispublisher.comnih.gov Preclinical studies using Mps1 inhibitors have shown that they can decrease the viability of cancer cells. medchemexpress.comnih.gov Furthermore, combining Mps1 inhibitors with other anticancer drugs, such as taxanes that target microtubules, has shown synergistic effects in preclinical models, potentially overcoming drug resistance. scispace.comnih.govicr.ac.uk These findings have spurred the development of Mps1 inhibitors for clinical investigation. scispace.comicr.ac.ukashpublications.org

Chemical and Physical Properties of Mps1-IN-1 Dihydrochloride

PropertyValueSource
Chemical Name 1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride tocris.com
Molecular Formula C28H33N5O4S.2HCl rndsystems.com
Molecular Weight 608.58 g/mol rndsystems.comcymitquimica.com
CAS Number 1883548-93-3 rndsystems.comszabo-scandic.com
Form Solid cymitquimica.com
Purity ≥98% tocris.comrndsystems.com
Solubility Soluble to 100 mM in water and DMSO rndsystems.com

Mechanism of Action and Research Findings

This compound is a potent, ATP-competitive inhibitor of Mps1 kinase with an IC50 of 367 nM. medchemexpress.comcymitquimica.com It exhibits high selectivity for Mps1 over a large panel of other kinases. tocris.comrndsystems.com

FindingExperimental ContextOutcomeSource
SAC Abrogation U2OS cells arrested in mitosisInduces bypass of checkpoint-mediated mitotic arrest in a dose-dependent manner. medchemexpress.com
Mitotic Timing U2OS cellsCauses a dose-dependent decrease in the time spent in mitosis. medchemexpress.com
Chromosome Instability U2OS cellsLeads to significant chromosome misalignment and mis-segregation. medchemexpress.com
Mad2 Recruitment PtK2 cells expressing hsMad2-EYFPDisrupts the establishment of Mad2 at unattached kinetochores. nih.govrndsystems.com
Cell Viability HCT116 cellsInhibits proliferative capacity. medchemexpress.com
Multipolar Mitosis U2OS cellsIncreases the frequency of multipolar mitosis. tocris.comrndsystems.com

Overview of this compound as a Selective Research Compound.acs.orgnih.govfishersci.ieglpbio.comasm.org

This compound is a potent and selective small molecule inhibitor of Mps1 kinase, widely used in academic research to dissect the intricate roles of Mps1 in cell cycle control. tocris.comrndsystems.com It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of Mps1 and consequently abrogating the spindle assembly checkpoint. medchemexpress.commedchemexpress.com Its utility as a research tool is underscored by its high selectivity, which allows for targeted inhibition of Mps1 with minimal off-target effects. tocris.comrndsystems.com

Development and Initial Characterization of this compound.fishersci.ie

Mps1-IN-1 was identified through efforts to develop potent and selective chemical probes for Mps1 kinase. nih.gov Initial characterization revealed its ATP-competitive mechanism of action and its ability to inhibit Mps1 with a half-maximal inhibitory concentration (IC50) of 367 nM. tocris.comrndsystems.commedchemexpress.com

Biochemical and cellular assays demonstrated that Mps1-IN-1 treatment leads to a dose-dependent bypass of the mitotic arrest induced by spindle poisons like nocodazole (B1683961). nih.govmedchemexpress.com This effect is consistent with the abrogation of the spindle assembly checkpoint. medchemexpress.com Further studies using time-lapse microscopy showed that inhibition of Mps1 by Mps1-IN-1 prevents the recruitment of Mad2, a key SAC protein, to unattached kinetochores. nih.govtocris.comrndsystems.com This disruption of Mad2 localization is a direct consequence of Mps1 inhibition and a key piece of evidence for its mechanism of action. nih.govmedchemexpress.com

Key Research Findings for this compound:

FeatureObservationReference(s)
Mechanism of Action ATP-competitive inhibitor of Mps1 kinase medchemexpress.commedchemexpress.com
Potency (IC50) 367 nM tocris.comrndsystems.commedchemexpress.com
Cellular Effect Induces bypass of checkpoint-mediated mitotic arrest medchemexpress.commedchemexpress.com
Molecular Effect Disrupts recruitment of Mad2 to kinetochores tocris.comrndsystems.commedchemexpress.com
Effect on Cell Viability Decreases the viability of cancer and normal cells medchemexpress.com

Positioning of this compound within Mps1 Inhibitor Landscape.nih.govcymitquimica.com

The landscape of Mps1 inhibitors includes a variety of compounds with different chemical scaffolds and properties. acs.orgnih.gov Mps1-IN-1 distinguishes itself primarily as a highly selective research tool rather than a clinical candidate. tocris.comrndsystems.com While other Mps1 inhibitors, such as BAY 1161909 (Empesertib), BAY 1217389, BOS172722, and CFI-402257, have advanced into clinical trials, Mps1-IN-1 remains a foundational compound for basic research. chemrxiv.orgpnas.orgaacrjournals.org

A key characteristic of Mps1-IN-1 is its high selectivity for Mps1 over a broad panel of other kinases. tocris.comrndsystems.com While it shows some affinity for anaplastic lymphoma kinase (ALK) and leukocyte tyrosine kinase (Ltk), it exhibits over 1000-fold selectivity against a large number of other kinases, which is a critical attribute for a chemical probe designed to elucidate the specific functions of its target. nih.govtocris.comrndsystems.com This high degree of selectivity minimizes the potential for confounding off-target effects, allowing researchers to more confidently attribute observed cellular phenotypes to the inhibition of Mps1. nih.gov

Comparison of Mps1 Inhibitors:

CompoundIC50 (Mps1)Key FeaturesReference(s)
Mps1-IN-1 367 nMHighly selective research tool, ATP-competitive tocris.comrndsystems.commedchemexpress.com
BAY 1161909 (Empesertib) <10 nMIn clinical trials, potent chemrxiv.orgaacrjournals.org
BAY 1217389 <10 nMIn clinical trials, potent chemrxiv.orgaacrjournals.org
CFI-402257 0.09 nM (Ki)In clinical trials, potent and selective pnas.org
BOS172722 Not specifiedIn clinical trials chemrxiv.org

The development and characterization of Mps1-IN-1 have provided valuable insights into the roles of Mps1 in mitosis and the consequences of its inhibition. nih.gov Its use in academic research continues to contribute to a deeper understanding of the spindle assembly checkpoint and its potential as a therapeutic target in oncology. acs.orgnih.gov

Properties

Molecular Formula

C28H33N5O4S.2HCl

Molecular Weight

608.58

Synonyms

1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride

Origin of Product

United States

Molecular and Biochemical Mechanisms of Mps1 in 1 Dihydrochloride Action

ATP-Competitive Inhibition Profile of Mps1-IN-1 Dihydrochloride (B599025)

Mps1-IN-1 dihydrochloride functions by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the active site of the Mps1 kinase. This mode of action is a common mechanism for small molecule kinase inhibitors and effectively blocks the kinase's ability to transfer phosphate (B84403) groups to its substrates.

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Kd). The IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%, has been reported to be 367 nM. The binding affinity, a measure of how tightly the inhibitor binds to the kinase, is indicated by the dissociation constant (Kd), which has been determined to be 27 nM.

ParameterValue
IC50367 nM
Kd27 nM

While potent against Mps1, the specificity of this compound has been evaluated against large panels of other kinases to determine its selectivity. In a screening against 352 different kinases, this compound demonstrated a high degree of selectivity for Mps1, showing over 1000-fold greater inhibition of Mps1 compared to most other kinases in the panel.

Despite its high selectivity, this compound has been found to inhibit a small number of other kinases, most notably Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (Ltk). The structural similarity of the inhibitor to known ALK inhibitors may account for this off-target activity. It is important to note that the inhibitory activity against these off-target kinases is less potent than against Mps1.

Target KinaseOff-Target Kinase
Mps1ALK (Anaplastic Lymphoma Kinase)
Ltk (Leukocyte Tyrosine Kinase)

Specificity and Selectivity Spectrum against Kinase Panels

Biochemical Consequences of this compound Binding to Mps1

The binding of this compound to Mps1 kinase leads to several significant biochemical consequences within the cell, primarily stemming from the inhibition of the kinase's phosphorylation activity.

Mps1 kinase activity is regulated by autophosphorylation, a process where the kinase phosphorylates itself to become fully active. This compound effectively inhibits this autophosphorylation process. By blocking the ATP-binding site, the inhibitor prevents the transfer of phosphate groups to key residues on the Mps1 enzyme, thereby locking it in a less active state. This reduction in autophosphorylation is a direct indicator of the inhibitor's engagement with its target in a cellular context.

The inhibition of Mps1 by this compound has cascading effects on downstream signaling pathways crucial for mitosis. Mps1 is known to influence the activity and localization of other important mitotic regulators.

One key downstream effect is on Aurora B kinase. Mps1 activity is important for the rapid accumulation of Aurora B at the centromeres during early mitosis. Consequently, inhibition of Mps1 with compounds like Mps1-IN-1 can lead to reduced Aurora B kinase activity. This is evidenced by a decrease in the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a direct substrate of Aurora B. The phosphorylation of Aurora B itself at its activation loop (Threonine 232) is also diminished upon Mps1 inhibition. These findings suggest a functional link between Mps1 and Aurora B activity during mitosis.

Structural Insights into this compound-Mps1 Interaction

The elucidation of the co-crystal structure of the Monopolar spindle 1 (Mps1) kinase domain in complex with inhibitors has provided critical insights into the molecular basis of their activity. nih.gov Mps1-IN-1, an ATP-competitive inhibitor, binds within the characteristic bilobal architecture of the kinase's ATP-binding site. nih.gov This binding mode is crucial for its inhibitory function, as it directly prevents the binding of ATP, which is essential for the kinase's phosphotransferase activity.

The Mps1 kinase domain, like other protein kinases, consists of a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding pocket is situated in the cleft between these two lobes. nih.gov Structural analysis reveals that Mps1-IN-1 situates itself within this cleft, establishing specific interactions with key residues that stabilize the inhibitor-enzyme complex. nih.gov The pyrrolopyridine core of Mps1-IN-1 forms a critical hydrogen bond with the hinge region of the kinase, a common interaction pattern for ATP-competitive kinase inhibitors. nih.gov

Identification of Key Residues in the Mps1 Binding Pocket

The crystal structure of the Mps1 kinase domain bound to Mps1-IN-1 has enabled the precise identification of amino acid residues that are crucial for the inhibitor's binding affinity and selectivity. nih.gov These interactions are primarily located in the hinge region, which connects the N- and C-terminal lobes of the kinase.

One of the most significant interactions is a hydrogen bond formed between the N1 of the inhibitor's pyrrolopyridine core and the backbone amide of Cysteine 604 (Cys604) in the hinge region of Mps1. nih.gov Additionally, a hydrogen bond is established between the N7 of the pyrrolopyridine ring and the side chain of Lysine 553 (Lys553), a key residue in the ATP-binding pocket. nih.gov The specificity of Mps1-IN-1 is further enhanced by interactions with a unique cysteine residue (Cys604) in the hinge region, which is not commonly found in other kinases. nih.gov

The following table summarizes the key interactions between Mps1-IN-1 and the Mps1 binding pocket as identified through crystallographic studies.

Interacting Mps1 ResidueType of InteractionMoiety of Mps1-IN-1 InvolvedReference
Cysteine 604 (Cys604)Hydrogen BondPyrrolopyridine core (N1) nih.gov
Lysine 553 (Lys553)Hydrogen BondPyrrolopyridine core (N7) nih.gov
Glycine 605 (Gly605)Hydrogen BondAmide backbone nih.gov

This table is based on data from crystallographic studies of Mps1 inhibitors and may include interactions common to inhibitors of this class.

Implications for Inhibitor Design and Optimization

The detailed structural understanding of the Mps1-IN-1-Mps1 complex provides a robust framework for the rational design and optimization of next-generation Mps1 inhibitors. By illuminating the specific architecture of the Mps1 ATP-binding site, these findings offer clear pathways to enhance inhibitor potency, selectivity, and pharmacokinetic properties. acs.org

A key area for optimization involves exploiting the unique features of the Mps1 binding pocket. For instance, the presence of Cys604 in the hinge region presents an opportunity to design inhibitors that can form covalent bonds, potentially leading to increased potency and prolonged duration of action. nih.gov Furthermore, the specific hydrogen bonds formed with Cys604 and Lys553 are critical anchors for inhibitor binding; modifications to the inhibitor scaffold that strengthen these interactions could significantly improve affinity. nih.gov

Structure-activity relationship (SAR) studies can leverage this structural information to explore modifications to the Mps1-IN-1 scaffold. For example, substituting different chemical groups on the solvent-exposed regions of the inhibitor could improve solubility and cell permeability without disrupting the core binding interactions. acs.org Understanding how resistance mutations, such as substitutions at the Cys604 position, affect inhibitor binding is also crucial for developing compounds that can overcome potential clinical resistance. nih.gov This molecular-level insight is invaluable for creating novel Mps1 inhibitors with improved therapeutic potential for diseases where Mps1 is overexpressed, such as various cancers. acs.org

Cellular and Subcellular Effects of Mps1 in 1 Dihydrochloride Exposure

Impact on Spindle Assembly Checkpoint (SAC) Function

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. mercer.edu The protein kinase Mps1 is a central component of this checkpoint, acting at or near the top of the signaling pathway. embopress.org Mps1-IN-1 dihydrochloride (B599025), a selective inhibitor of Mps1 kinase, has been instrumental in elucidating the specific roles of Mps1 in SAC function. nih.govcaymanchem.com

Exposure to Mps1-IN-1 dihydrochloride effectively abrogates the activation of the Spindle Assembly Checkpoint. nih.govnih.gov Inhibition of Mps1 kinase activity prevents the checkpoint from being established, even in the presence of spindle poisons like nocodazole (B1683961) or taxol, which would normally induce a robust mitotic arrest. nih.gov This disruption of the SAC leads to a failure to delay anaphase, resulting in a premature exit from mitosis. nih.govresearchgate.net

Studies have shown that cells treated with this compound escape from a checkpoint-mediated mitotic arrest in a dose-dependent manner. nih.gov This mitotic escape is rapid, with signs of DNA decondensation and nuclear envelope reassembly occurring within 20 to 60 minutes of treatment, a stark contrast to control cells which maintain a sustained arrest. nih.gov This demonstrates that continuous Mps1 kinase activity is essential for maintaining the mitotic arrest enforced by the SAC. nih.gov

Feature Observation Source
SAC Activation Abrogated in the presence of Mps1-IN-1 nih.govnih.gov
Mitotic Exit Premature and rapid (20-60 minutes) nih.gov
Requirement Continuous Mps1 activity needed for SAC maintenance nih.gov

A primary mechanism by which this compound undermines the SAC is by disrupting the recruitment of key checkpoint proteins to the kinetochores. nih.govcaymanchem.comtocris.com Kinetochores of unattached chromosomes serve as platforms for the assembly of the mitotic checkpoint complex (MCC), and Mps1 plays a crucial upstream role in recruiting components of this complex. researchgate.netnih.gov

Specifically, chemical inhibition of Mps1 with Mps1-IN-1 has been shown to cause severe defects in the establishment of Mad2 and Mad1 at unattached kinetochores. nih.govresearchgate.net Time-lapse fluorescence microscopy has revealed that cells entering mitosis in the presence of Mps1-IN-1 exhibit a significant reduction in kinetochore-bound Mad2. nih.govresearchgate.net In some experiments, Mps1-IN-1 treatment led to an 80% decrease in kinetochore-bound Mad2 compared to control cells. researchgate.net This failure to recruit Mad1 and Mad2 prevents the formation of the MCC, thereby silencing the checkpoint signal. nih.govresearchgate.net

SAC Protein Effect of Mps1-IN-1 Consequence Source
Mad2 Recruitment to kinetochores is disrupted/reduced Prevents MCC formation nih.govcaymanchem.comtocris.comresearchgate.net
Mad1 Establishment at kinetochores is defective Prevents MCC formation nih.govresearchgate.net

Beyond its role in checkpoint signaling, Mps1 is also involved in the correction of erroneous kinetochore-microtubule attachments to ensure chromosome bi-orientation. nih.govnih.gov Mps1 kinase activity can destabilize these attachments, a process necessary for resolving improper connections. nih.govmssm.edu

By inhibiting Mps1, this compound can paradoxically rescue K-fiber stability under certain conditions, such as when the phosphatase PP2A-B56 is depleted. nih.govnih.gov This suggests a complex interplay where Mps1-mediated phosphorylation promotes the turnover of attachments, while phosphatases act in opposition to stabilize them. nih.gov Therefore, while Mps1 inhibition abrogates the SAC, it can also interfere with the error correction mechanism by preventing the destabilization of incorrect microtubule attachments. nih.govbiorxiv.org

Perturbation of Mitotic Progression Dynamics

The inhibition of Mps1 by this compound leads to significant alterations in the timing and outcome of mitosis. nih.govresearchgate.net These perturbations are a direct consequence of overriding the SAC and interfering with normal mitotic processes.

A key consequence of SAC abrogation by Mps1-IN-1 is a marked acceleration of mitotic progression. nih.gov Cells treated with the inhibitor spend significantly less time in mitosis compared to untreated cells. nih.govresearchgate.net Live-cell imaging studies have quantified this effect, showing that Mps1-IN-1-treated cells can progress through mitosis approximately 40% faster than control cells. nih.gov This acceleration occurs because the cell cycle is no longer paused to allow for the proper attachment of all chromosomes, leading to a rushed and often erroneous division. nih.govscienceopen.com

Condition Mitotic Duration Source
Control (DMSO-treated) Normal duration nih.gov
Mps1-IN-1-treated ~40% less time in mitosis nih.gov

The premature and uncontrolled exit from mitosis induced by Mps1-IN-1 often leads to a lethal outcome known as mitotic catastrophe. nih.govresearchgate.net This occurs when cells attempt to divide with severe chromosome segregation errors, a direct result of a non-functional SAC. nih.govresearchgate.net

Inhibition of Mps1 leads to gross aneuploidy and chromosome mis-segregation. nih.govaacrjournals.org In cancer cells, particularly those with pre-existing abnormalities like extra centrosomes, Mps1 inhibition can increase the frequency of multipolar mitoses, leading to massive chromosome mis-segregation and ultimately, cell death. nih.govtocris.comresearchgate.net This induction of mitotic catastrophe is a key mechanism behind the anti-cancer effects observed with Mps1 inhibitors. nih.govnih.gov

Chromosomal Instability and Aneuploidy Induction

This compound, as a potent inhibitor of the Monopolar spindle 1 (Mps1) kinase, fundamentally disrupts the fidelity of chromosome segregation, leading to chromosomal instability (CIN) and the generation of aneuploid cells. The Mps1 kinase is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures each daughter cell receives a complete and correct set of chromosomes during mitosis. By inhibiting Mps1, this compound effectively silences the SAC, allowing cells to proceed into anaphase prematurely, even in the presence of improperly attached chromosomes. This abrogation of the SAC leads to a cascade of mitotic errors, ultimately resulting in significant numerical and structural chromosomal abnormalities.

Incidence of Chromosome Mis-alignment and Mis-segregation

Exposure to this compound and other Mps1 inhibitors has been shown to significantly increase the frequency of chromosome mis-alignment and subsequent mis-segregation during mitosis. The Mps1 kinase plays a vital role in correcting erroneous attachments between kinetochores and microtubules of the mitotic spindle. Inhibition of Mps1 impairs this error correction mechanism, leading to the persistence of improper attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) and merotelic (one kinetochore attached to microtubules from both poles) attachments.

These persistent incorrect attachments result in chromosomes failing to align properly at the metaphase plate. When the SAC is subsequently overridden by Mps1 inhibition, the cell prematurely enters anaphase, leading to the unequal segregation of chromosomes to the daughter cells. This process is characterized by the presence of lagging chromosomes and anaphase bridges, which are hallmarks of chromosome mis-segregation. Studies have demonstrated that even a partial loss of Mps1 function can lead to a significant increase in chromosome mis-segregation events. Furthermore, the combination of Mps1 inhibitors with microtubule-targeting agents, such as taxanes, can synergistically increase the frequency of chromosome misalignments and missegregations.

Cell LineTreatmentObserved Effect on Chromosome Alignment and SegregationReference
U2OSMps1-IN-1Increased frequency of multipolar mitosis and disruption of Mad2 recruitment to kinetochores.
Cancer CellsMps1 inhibitorsInefficient chromosomal congression during metaphase and severe anaphase defects.
BRCA1-/-;TP53-/- mammary tumoursMps1 inhibitor (Cpd-5) and docetaxel (B913)Increase in multipolar anaphases and massive chromosome missegregations.

Generation of Aneuploid and Polyploid Cell Populations

The direct consequence of increased chromosome mis-segregation induced by this compound is the generation of aneuploid and polyploid cell populations. Aneuploidy, a state characterized by an abnormal number of chromosomes, is a well-established hallmark of many cancers. By inducing CIN, Mps1 inhibitors drive the formation of cells with aberrant karyotypes.

In some instances, particularly when Mps1 inhibition is combined with other mitotic poisons, cells may undergo abortive mitoses, leading to the generation of polyploid cells, which contain multiple sets of chromosomes. This can result in massive polyploidization followed by mitotic catastrophe. The resulting aneuploid and polyploid cells often exhibit reduced fitness and proliferative potential; however, in a sensitized genetic background, such as in the context of a p53 mutation, this induced CIN can accelerate tumorigenesis.

Cellular ModelTreatmentOutcomeReference
Murine T cells (in a p53+/- background)Weakened Mps1 functionGeneration of highly aneuploid aggressive lymphomas.
Cancer CellsMps1 inhibitorsGeneration of gross aneuploidy and polyploidy.
Human Cancer Cell LinesMps1 inhibitorsInduction of chromosomal instability and aberrant karyotypes.
RPE1, HCT116, Nalm6, hMOs, and mCOsMps1 inhibitor (NMS-P715)Significant increase in aneuploidy percentages to 45%-55%.

Cell Fate Alterations Consequent to this compound Treatment

The profound disruption of mitotic fidelity caused by this compound ultimately triggers distinct cellular fate decisions, primarily leading to cell death. The inability of cells to cope with the extensive chromosomal damage and aneuploidy resulting from SAC inhibition culminates in the activation of cell death pathways.

Induction of Apoptosis via Mitochondrial Pathways

A primary mechanism by which cells treated with Mps1 inhibitors are eliminated is through the induction of apoptosis, specifically via the intrinsic or mitochondrial pathway. The process often begins with mitotic catastrophe, a form of cell death that occurs during mitosis due to severe mitotic errors. Cells that undergo aberrant mitosis in the presence of Mps1 inhibitors ultimately succumb to the activation of the mitochondrial pathway of apoptosis.

This pathway is characterized by the dissipation of the mitochondrial membrane potential (Δψm) and the release of cytochrome c from the mitochondria into the cytosol. The release of cytochrome c is a critical step that initiates the caspase cascade, leading to the execution of apoptosis. Research has shown that Mps1 itself can be recruited to the mitochondria by binding to the voltage-dependent anion channel 1 (VDAC1), and this interaction is crucial for cell viability. Inhibition of this mitochondrial function of Mps1 is sufficient to trigger the release of cytochrome c and induce cell death. The apoptotic response to Mps1 inhibition is controlled by Bcl-2 family proteins, with anti-apoptotic members protecting against, and pro-apoptotic members sensitizing cells to, the cytotoxic effects of these inhibitors.

Modulation of Cell Proliferation and Viability

Short-term inhibition of Mps1's catalytic activity has been shown to be sufficient to kill cells. The cytotoxic effects are observed across various cancer cell lines, where Mps1 is often overexpressed. The reduction in cell viability is a direct consequence of the mitotic aberrations and subsequent apoptosis induced by Mps1 inhibition.

Cell Line/ModelMps1 InhibitorEffect on Proliferation and ViabilityReference
UTR- and HCT-derived Mps1as cells23dMB-PP1Selective and penetrant inhibition of Mps1 catalytic activity is lethal.
Cancer CellsMps-BAY1 or Mps-BAY2aArrest of proliferation, leading to polyploidization and/or demise.
Colon cancer cell linesReversine (B1683945) or NMS-P715Short-term treatment is sufficient to cause cell death.
SW620, CAL51, Miapaca-2, RMG1Mps1-IN-7Inhibition of cell growth with GI50 values of 0.065, 0.068, 0.25, and 0.110 μM, respectively.

Influence on Senescence Pathways

Based on the currently available scientific literature, there is no direct and conclusive evidence to suggest that this compound or other Mps1 inhibitors have a significant and direct influence on senescence pathways. The primary cellular response to Mps1 inhibition is the induction of mitotic catastrophe and apoptosis due to severe chromosomal instability. While cellular senescence can be a response to cellular stress, the acute and lethal nature of the damage caused by Mps1 inhibition appears to preferentially drive cells towards apoptosis rather than a stable senescent state. Further research would be required to definitively determine if there is any context-dependent role of Mps1 inhibition in modulating cellular senescence.

Mps1 in 1 Dihydrochloride As a Research Tool in Pre Clinical Biological Systems

Applications in Fundamental Cell Cycle and Mitosis Research

The Mps1 kinase is a central regulator of mitosis, and its chemical inhibition by compounds like Mps1-IN-1 dihydrochloride (B599025) has been instrumental in dissecting its multifaceted functions throughout the cell cycle.

The role of the Mps1 kinase in the duplication of the microtubule-organizing center was first identified in Saccharomyces cerevisiae, where it is known as the spindle pole body (SPB). nih.govnorthwestern.eduembopress.org In yeast, the MPS1 gene is essential for SPB duplication, and mutations can lead to the formation of monopolar spindles, which halts the cell cycle. nih.govnorthwestern.edu The Mps1 protein kinase's essential function is directly tied to its kinase activity. nih.gov Studies using Mps1-IN-1 and other specific small molecule inhibitors have been crucial in clarifying the distinct roles of Mps1 between lower eukaryotes and mammalian cells. ewha.ac.kr

In contrast to the findings in yeast, research utilizing chemical inhibitors in human cell lines, such as U2OS cells, has shown that Mps1 inhibition does not lead to centrosome duplication defects. ewha.ac.krnih.gov While Mps1 was initially implicated in centrosome duplication in mammalian cells, subsequent studies using techniques like siRNA and antibody microinjection have demonstrated that human Mps1 (hMps1) is not required for this process. embopress.org The use of Mps1-IN-1 has helped confirm that in human cells, the primary role of Mps1 is centered on the spindle assembly checkpoint rather than the duplication of the centrosome itself. nih.govembopress.org This distinction highlights the value of specific chemical probes in dissecting the evolutionarily conserved and divergent functions of key cell cycle proteins.

Mps1's functions are not confined to mitosis; it also plays significant roles during interphase and in the G2/M DNA damage checkpoint. nih.govnih.gov During the cell cycle, Mps1 localization is tightly regulated. It is found mainly in the cytosol during the G1 phase, accumulates on centrosomes and the nuclear envelope in late G2, and enters the nucleus just before the breakdown of the nuclear membrane at the G2/M boundary. nih.gov

Mps1-IN-1 and similar inhibitors have been used to probe the kinase's role in the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. nih.gov Research has shown that Mps1 is involved in the genotoxic stress response. nih.gov For instance, Mps1 can interact with and phosphorylate CHK2, a key effector kinase in the DNA damage response, and this activity is required for a robust G2/M arrest following DNA damage. nih.gov Furthermore, Mps1 directs the assembly of inhibitory complexes for the anaphase-promoting complex/cyclosome (APC/C) co-activator Cdc20 during interphase, a critical step in controlling the timing of entry into mitosis. researchgate.net The use of inhibitors has revealed that Mps1 has a preparatory role in the cytoplasm during interphase, setting the stage for subsequent checkpoint signaling once mitosis begins. researchgate.net

Utility in Cancer Biology Research (Pre-clinical Models)

The overexpression of Mps1 in various human cancers has made it an attractive target for therapeutic intervention. nih.gov Mps1-IN-1 dihydrochloride is extensively used in pre-clinical models to explore the consequences of Mps1 inhibition in cancer cells. invivochem.netewha.ac.kr

Treatment with Mps1 inhibitors, including Mps1-IN-1, has been shown to reduce the viability of a wide range of cancer cell lines. invivochem.netnih.govnih.gov The primary mechanism involves the inhibitor's silencing of the spindle assembly checkpoint, which leads to premature exit from mitosis, severe chromosome missegregation, and gross aneuploidy. ewha.ac.krnih.gov This chromosomal instability ultimately results in a gradual loss of cell viability and the induction of apoptosis. nih.govnih.gov

The anti-proliferative effect can vary significantly among different cancer cell lines. For example, a study on a panel of human colon carcinoma cell lines using an Mps1 inhibitor demonstrated a heterogeneous response, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) spanning a wide range. nih.gov This variability suggests that the genetic background of the cancer cells, such as the status of key oncogenes and tumor suppressor genes, may influence their sensitivity to Mps1 inhibition. nih.gov

Table 1: Anti-proliferative Activity of an Mps1 Inhibitor (Mps-BAY2a) in Human Colon Carcinoma Cell Lines
Cell LineIC₅₀ (nM)
HCT 116160
RKO250
LoVo500
SW480800
SW837>10,000
HT29>10,000
DLD-1>10,000

Data derived from a study on Mps-BAY2a, a potent Mps1 inhibitor, illustrating the varied sensitivity across different colon cancer cell lines. nih.gov

A key strategy in cancer research is to combine targeted agents with established chemotherapies to enhance efficacy. Mps1 inhibitors have demonstrated synergistic effects when used with microtubule-targeting agents like taxanes (e.g., paclitaxel (B517696), docetaxel). nih.govresearchgate.netresearchgate.net These agents disrupt microtubule dynamics, which activates the spindle assembly checkpoint and causes a prolonged mitotic arrest. researchgate.net

By co-administering an Mps1 inhibitor, the SAC is abrogated, forcing cancer cells to exit mitosis despite the presence of spindle damage induced by the taxane. nih.gov This combination leads to a catastrophic level of chromosome missegregation and polyploidy, followed by cell death. nih.govresearchgate.net Studies have shown that low doses of Mps1 inhibitors and paclitaxel work together to increase the frequency of mitotic errors, resulting in massive polyploidization and subsequent activation of mitotic catastrophe. nih.gov This synergistic interaction suggests that combining Mps1 inhibitors with taxanes could be a potent therapeutic strategy. nih.govresearchgate.net

The promising results from cell-based assays have been extended to in vivo pre-clinical models. The combination of Mps1 inhibitors with taxanes has been shown to effectively reduce tumor growth in xenograft mouse models. nih.gov In one study, the co-administration of an Mps1 inhibitor (Mps-BAY2b) with paclitaxel to mice bearing tumor xenografts resulted in superior anti-neoplastic effects compared to either drug used alone. nih.gov

The analysis of tumors from these models revealed that the combination treatment led to a significant increase in apoptosis and a higher incidence of giant, polyploid cells within the tumor tissue. nih.gov Another study using a mouse model of BRCA1-deficient mammary tumors found that combining an Mps1 inhibitor with docetaxel (B913) enhanced tumor cell death by increasing the rate of errors in cell division, such as multipolar anaphases. researchgate.net These findings underscore the pre-clinical efficacy of Mps1 inhibition, particularly in combination with microtubule-targeting agents, and provide a strong rationale for their continued investigation. nih.govresearchgate.net

Investigation of Resistance Mechanisms in Pre-clinical Settings

The development of resistance to targeted cancer therapies is a significant challenge in oncology research. In the context of Mps1 kinase inhibitors, pre-clinical studies have identified mutations within the kinase's catalytic domain as a primary mechanism of acquired resistance. Tumor cells that become insensitive to Mps1 inhibition after an initial response often harbor such mutations.

A key mutation has been identified at the Cys604 residue, which is located in the "hinge loop" region of the Mps1 ATP-binding pocket. This specific mutation has been shown to confer resistance to several Mps1 inhibitors, including NMS-P715 and Cpd-5. The substitution of the cysteine at this position, for example with tryptophan (C604W) or tyrosine (C604Y), is believed to render the binding of these inhibitors suboptimal, thereby reducing their efficacy while preserving the kinase's essential catalytic activity for the cell. This mechanism highlights the challenge of maintaining therapeutic efficacy and underscores the need for developing next-generation inhibitors that can overcome such resistance mutations.

Furthermore, studies have explored strategies to overcome resistance to other chemotherapeutic agents by combining them with Mps1 inhibitors. In preclinical models, the combination of Mps1 inhibitors with paclitaxel has been shown to overcome both intrinsic and acquired resistance to paclitaxel.

Exploration of this compound in Specific Disease Models (Non-human, non-clinical)

The role of Mps1 kinase as a therapeutic target has been investigated across various cancer types in preclinical models, owing to its overexpression in many tumors and its critical function in the spindle assembly checkpoint (SAC).

Malignant Mesothelioma Research

In malignant mesothelioma (MM), Mps1 (also known as TTK) is significantly overexpressed in tumor cell lines compared to normal human mesothelial tissue. This observation has prompted investigation into Mps1 inhibition as a therapeutic strategy. Preclinical studies using the specific and potent Mps1 inhibitor CFI-402257 have demonstrated significant anti-tumor effects. In vitro, inhibition of Mps1 in MM cells led to an abrogation of the mitotic checkpoint, causing a premature exit from mitosis, which resulted in severe aneuploidy and cell death via mitotic catastrophe.

In vivo studies using an orthotopic, syngeneic mouse model of MM showed that CFI-402257, administered as a single agent, effectively reduced tumor growth. Notably, the therapeutic effect was even more pronounced when the Mps1 inhibitor was used in combination with the standard-of-care chemotherapy regimen of cisplatin (B142131) and pemetrexed. These findings establish Mps1 as a promising therapeutic target in malignant mesothelioma.

Neuroblastoma Research

High expression of Mps1 kinase is a prognostic marker for poor outcomes in neuroblastoma, the most common extracranial solid cancer in childhood. Mps1 expression is particularly elevated in aggressive, MYCN-amplified neuroblastomas. Preclinical research using Mps1 inhibitors like Reversine (B1683945) and Mps-BAY2a has shown that blocking Mps1 activity induces cell death in neuroblastoma cells.

The mechanism of cell death involves the disruption of mitosis, leading to polyploidization and aneuploidization as cells fail to segregate their chromosomes correctly. This genomic instability ultimately triggers mitotic catastrophe and apoptosis through the caspase-dependent mitochondrial pathway. Treatment with Mps1 inhibitors in xenograft mouse models of neuroblastoma resulted in significant tumor growth retardation, supporting the potential of Mps1 inhibition as a therapeutic strategy for high-risk neuroblastoma.

Uterine Leiomyosarcoma Research

Preclinical evaluation of Mps1 inhibitors in Ut-LMS cell lines (SK-UT-1, SKN) has shown that these compounds effectively inhibit cell growth in a concentration-dependent manner. Treatment with an Mps1 inhibitor disrupts the cell cycle, leading to an increase in aneuploidy and inducing apoptosis. Mechanistically, the inhibition of Mps1 causes chromosome missegregation, the formation of micronuclei, and ultimately, cell death through mitotic catastrophe. In vivo, an Mps1 inhibitor was shown to reduce tumor growth in a Ut-LMS xenograft model, indicating its potential as an effective single-agent therapy for this rare and aggressive cancer.

Disease ModelKey Findings from Mps1 InhibitionResearch Compound(s)Reference(s)
Malignant Mesothelioma Abrogation of mitotic checkpoint, aneuploidy, mitotic catastrophe, reduced tumor growth in vivo.CFI-402257
Neuroblastoma Induction of polyploidy, mitotic catastrophe, apoptosis via mitochondrial pathway, tumor growth retardation in vivo.Reversine, Mps-BAY2a,,
Uterine Leiomyosarcoma Growth inhibition, induction of aneuploidy and apoptosis, chromosome missegregation, reduced tumor growth in vivo.Mps1 inhibitor (unspecified), CFI-402257,

Elucidation of Downstream Signaling Pathways and Protein Interactions Affected by this compound

This compound and other Mps1 inhibitors exert their effects by disrupting the kinase's central role in the spindle assembly checkpoint (SAC), a critical signaling pathway that ensures the fidelity of chromosome segregation during mitosis.

A primary and well-documented effect of Mps1 inhibition is the disruption of Mad2 recruitment to unattached kinetochores. Mps1 kinase activity is essential for the establishment and maintenance of Mad2 at kinetochores, a crucial step in activating the SAC. By inhibiting Mps1, Mps1-IN-1 prevents the localization of Mad2, leading to a premature exit from mitosis even in the presence of misaligned chromosomes, which results in gross aneuploidy.

Mps1 activity is also linked to other key mitotic regulators. Inhibition of Mps1 has been shown to decrease the activity of Aurora B kinase. This is evidenced by reduced phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B, and decreased phosphorylation of Aurora B itself in its activation loop (Thr232) following treatment with Mps1 inhibitors.

The protein interaction landscape of Mps1 is complex and includes several key cellular components. Mps1 has been shown to interact with and phosphorylate a variety of substrates to orchestrate mitotic events. These include:

Smad proteins (Smad2/3): Mps1 can phosphorylate Smad2 and Smad3, proteins typically associated with the TGF-β signaling pathway, during mitosis.

Centrin (Cdc31): Phosphorylation of this calcium-binding protein by Mps1 can influence its interaction with binding partners.

γ-tubulin complex components (Spc98, Spc110): Mps1 phosphorylation of these spindle pole body components is crucial for their proper interaction and function.

Mob1 (Mps1 one binder): This interaction links Mps1 to the mitotic exit network and cytokinesis.

By inhibiting the catalytic activity of Mps1, this compound functionally disrupts these downstream signaling events and protein interactions, leading to the observed defects in chromosome segregation, SAC signaling, and eventual cell death in susceptible cancer cells.

Methodological Approaches for Studying Mps1 in 1 Dihydrochloride Effects

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in characterizing the direct interaction between Mps1-IN-1 dihydrochloride (B599025) and its target kinase, Mps1. These in vitro methods provide quantitative data on the inhibitor's potency and selectivity.

The potency of Mps1-IN-1 as a kinase inhibitor is quantitatively determined using in vitro kinase assays. The Lanthascreen™ technology is one such method employed to measure the half-maximal inhibitory concentration (IC50) of the compound. In a typical assay, Mps1 kinase activity was assessed at an ATP concentration of 1 µM, revealing an IC50 value of 367 nM for Mps1-IN-1. nih.gov

Radioenzymatic assays have also been utilized to investigate the inhibitor's effect, particularly on mutant forms of the kinase. For instance, an immunoprecipitation kinase assay was performed to assess the sensitivity of a wild-type Mps1 versus a gatekeeper mutant (M602Q) to Mps1-IN-1. nih.gov This method demonstrated that the M602Q Mps1 mutant was 5-fold less sensitive to Mps1-IN-1, highlighting the inhibitor's interaction within the ATP-binding site of the kinase. nih.gov

To determine the selectivity of Mps1-IN-1, high-throughput kinase profiling is conducted. This involves screening the inhibitor against a large panel of diverse kinases to identify any off-target activity. Mps1-IN-1 was tested against a panel of 352 kinases and demonstrated remarkable selectivity for Mps1. nih.govcaymanchem.com The inhibitor showed over 1000-fold greater selectivity for Mps1 compared to the vast majority of kinases in the panel. nih.gov The primary exceptions to this high selectivity were the Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (Ltk). nih.gov This high degree of selectivity is crucial for attributing the observed cellular effects directly to the inhibition of Mps1.

Assay TypeTarget KinaseResult/Finding
Lanthascreen AssayMps1IC50 of 367 nM at 1 µM ATP nih.gov
Radioenzymatic AssayMps1 (M602Q mutant)5-fold reduced sensitivity compared to wild-type nih.gov
High-Throughput Profiling352-Kinase Panel>1000-fold selectivity for Mps1, with off-targets ALK and Ltk nih.gov

Cell-Based Assays for Phenotypic Analysis

Cell-based assays are essential for understanding how the biochemical inhibition of Mps1 by Mps1-IN-1 translates into cellular phenotypes. These assays allow for the direct observation of the inhibitor's effects on mitosis, cell cycle progression, and the localization of key mitotic proteins.

Live-cell imaging, specifically fluorescence time-lapse microscopy, is a powerful tool to observe the real-time effects of Mps1-IN-1 on mitotic dynamics. Studies using U2OS cells expressing H2B-GFP have shown that treatment with Mps1-IN-1 leads to a dose-dependent decrease in the time cells spend in mitosis, measured from nuclear envelope breakdown (NEBD) to the initiation of anaphase. nih.gov At a concentration of 10 µM, nearly all cells initiated anaphase within 20 minutes, a significant acceleration compared to control cells. nih.gov This premature mitotic exit is associated with significant defects in spindle morphology, including chromosome mis-alignment and subsequent mis-segregation. nih.gov

Flow cytometry is employed to analyze the impact of Mps1-IN-1 on cell cycle progression and genomic stability. Following treatment with the inhibitor, HCT116 cells exhibited an accumulation of cells with less than 2c DNA content, indicative of cell death, as well as signs of gross aneuploidy. nih.gov In U2OS cells arrested in mitosis, the addition of Mps1-IN-1 caused a dose-dependent increase in the population of 4c cells that were negative for the mitotic marker phospho-histone H3, indicating an escape from mitotic arrest without proper cell division. nih.gov This technique provides quantitative data on how disrupting the spindle assembly checkpoint through Mps1 inhibition leads to aberrant cell cycle profiles and changes in ploidy. nih.govresearchgate.net

Cell LineMethodObservation
U2OS H2B-GFPLive-Cell ImagingDose-dependent decrease in time spent in mitosis nih.gov
HCT116Flow CytometryAccumulation of <2c DNA content and gross aneuploidy nih.gov
U2OSFlow CytometryEscape from mitotic arrest, accumulation of 4c pHistone H3 negative cells nih.gov

Immunofluorescence microscopy is used to visualize the subcellular localization of critical mitotic checkpoint proteins. A key function of Mps1 is the recruitment of Mitotic Arrest Deficient 2 (Mad2) to unattached kinetochores. nih.govnih.govnih.gov Studies using time-lapse fluorescence microscopy in hsMad2-EYFP PtK2 cells and indirect immunofluorescence in HeLa cells have demonstrated that chemical inhibition of Mps1 with Mps1-IN-1 severely disrupts this process. nih.govresearchgate.net Treatment with the inhibitor led to a significant decrease—up to 80%—in the amount of Mad2 bound to kinetochores. nih.govresearchgate.net This failure to recruit Mad2 effectively abrogates the spindle assembly checkpoint, providing a direct molecular explanation for the accelerated mitotic exit observed in live-cell imaging studies. nih.govresearchgate.net

Western Blot Analysis for Protein Phosphorylation and Expression Levels

Western blot analysis is a fundamental technique used to investigate the molecular effects of Mps1-IN-1 dihydrochloride by detecting changes in the phosphorylation status and expression levels of key regulatory proteins. This method allows researchers to probe the direct and downstream consequences of Mps1 kinase inhibition.

In the context of Mps1-IN-1, Western blotting is crucial for confirming target engagement and elucidating its mechanism of action. A primary application is the examination of Mps1 autophosphorylation. Mps1 is a kinase that phosphorylates itself, and this modification is linked to its activity. scienceopen.com Inhibition of Mps1 by compounds like Mps1-IN-1 leads to a detectable decrease in its phosphorylation, often observed as a mobility shift on the gel, which serves as a direct indicator of the inhibitor's efficacy within the cell. researchgate.net

Furthermore, Western blot analysis is employed to assess the phosphorylation of critical downstream substrates of Mps1 that are essential for the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.gov Key proteins monitored include:

Aurora B Kinase: The relationship between Mps1 and Aurora B, another crucial mitotic kinase, is complex. Some studies indicate that Mps1 activity is necessary for proper Aurora B function. nih.gov Western blotting can measure the phosphorylation of Aurora B at its activation loop (Threonine 232) and the phosphorylation of its direct substrate, Histone H3 on Serine 10 (pH3-Ser10). researchgate.net Treatment with Mps1-IN-1 has been shown to decrease the phosphorylation of both, indicating a reduction in intracellular Aurora B activity. researchgate.net

Borealin: Research has shown that Mps1 can directly phosphorylate Borealin, a component of the chromosomal passenger complex that regulates Aurora B. This phosphorylation is crucial for Aurora B activity. nih.gov

CDC20: This protein is a key activator of the anaphase-promoting complex (APC/C). The expression levels of CDC20 have been shown to correlate with sensitivity to Mps1 inhibitors. embopress.org Western blotting can be used to determine if CDC20 expression levels change in response to Mps1 inhibition or to correlate baseline expression with cellular responses.

The general workflow for these experiments involves treating cultured cells with this compound, lysing the cells, separating the proteins by size via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies against the total and phosphorylated forms of the proteins of interest.

Table 1: Key Proteins Analyzed by Western Blot Following Mps1 Inhibition

Protein TargetModification AnalyzedBiological Role/SignificanceReference
Mps1Autophosphorylation (Mobility Shift)Direct target engagement of the inhibitor. researchgate.net
Aurora BPhosphorylation (p-Thr232)Downstream effect on a key mitotic kinase involved in error correction. researchgate.net
Histone H3Phosphorylation (p-Ser10)Readout for intracellular Aurora B kinase activity. researchgate.net
BorealinPhosphorylationDirect substrate of Mps1 that regulates Aurora B activity. nih.gov
Mad1/Mad2Expression/LocalizationEssential spindle assembly checkpoint proteins recruited by Mps1. nih.govnih.gov

Cell Viability and Proliferation Assays (e.g., Colony Outgrowth, SRB assay)

To determine the functional consequences of Mps1 inhibition by this compound on cancer cells, a variety of cell viability and proliferation assays are utilized. These assays quantify the ability of the compound to halt cell division or induce cell death.

Colony Outgrowth Assay: The colony formation or colony outgrowth assay is a long-term assay that assesses the ability of a single cell to undergo enough divisions to form a visible colony. sciltp.com This technique measures the cytotoxic, as opposed to cytostatic, effects of a compound, as it evaluates the capacity for sustained proliferation after treatment. researchgate.net In studies involving Mps1 inhibitors like Mps1-IN-1, cells are treated with the compound for a specific duration, after which the drug is removed. The cells are then allowed to grow for 1-2 weeks. Subsequently, the resulting colonies are fixed, stained (e.g., with crystal violet), and counted. Research has demonstrated that treatment with Mps1-IN-1 causes a severe loss of clonal survival in colony outgrowth assays, indicating that the mitotic errors induced by the inhibitor ultimately lead to a loss of the cells' reproductive integrity. nih.gov

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method used to measure cell density by quantifying total cellular protein content. nih.gov It is a reliable method for assessing cytotoxicity and cell proliferation. nih.gov The process involves fixing the cells with trichloroacetic acid, which also attaches the proteins to the culture plate. The fixed cells are then stained with the sulforhodamine B dye. nih.gov The dye binds stoichiometrically to basic amino acid residues of cellular proteins. nih.gov Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base). The absorbance of the resulting solution is measured spectrophotometrically, which is directly proportional to the total cell mass. This assay is widely used for screening the anti-proliferative effects of chemical compounds on various cancer cell lines.

These assays collectively demonstrate that chemical inhibition of Mps1 leads to a significant decrease in cancer cell viability and proliferative capacity. nih.gov The loss of viability is often attributed to the massive chromosome mis-segregation and aneuploidy that results from overriding the spindle assembly checkpoint. nih.govaacrjournals.org

Table 2: Comparison of Cell Viability and Proliferation Assays

Assay TypePrincipleEndpoint MeasuredInformation Provided
Colony Outgrowth AssayAbility of a single cell to form a colony.Number and size of colonies.Long-term cytotoxic effects and reproductive integrity.
SRB AssayStaining of total cellular protein with sulforhodamine B dye.Optical density (absorbance).Cell density as an indicator of net cell growth or cytotoxicity.

Pre-clinical In Vivo Model Systems

To evaluate the therapeutic potential and biological effects of Mps1 inhibitors in a whole organism, researchers utilize various pre-clinical in vivo model systems. These models are indispensable for understanding how a compound affects tumor growth within a complex biological environment.

Xenograft Models in Immunodeficient Mice

Xenograft models are the most common in vivo system for testing the anti-cancer efficacy of Mps1 inhibitors. nih.gov These models involve the transplantation of human cancer cells into immunodeficient mice, such as nude or NOD/SCID mice. plos.orgyoutube.com These mice lack a functional adaptive immune system, which prevents the rejection of the human tumor cells. plos.org

In a typical subcutaneous xenograft study, human cancer cell lines (e.g., HCT-116 colon cancer, MDA-MB-231 breast cancer) are injected under the skin of the mice. aacrjournals.orgbioworld.com Once tumors reach a palpable size, the mice are treated with the Mps1 inhibitor. The efficacy of the treatment is assessed by regularly measuring tumor volume over time. Studies with various Mps1 inhibitors have shown that they can significantly inhibit tumor growth in such models. aacrjournals.org For example, the Mps1 inhibitor MPI-0479605 demonstrated significant tumor growth inhibition in mice bearing HCT-116 and Colo-205 xenografts. aacrjournals.org These models are vital for assessing a compound's ability to reduce tumor burden in a living system.

Orthotopic Models (if relevant)

Orthotopic models represent a more clinically relevant type of xenograft where tumor cells are implanted into the corresponding organ of origin. researchgate.net For instance, human glioblastoma cells would be implanted into the brain of an immunodeficient mouse. This approach allows the tumor to grow in its native microenvironment, which can influence tumor progression, metastasis, and response to therapy in a way that subcutaneous models cannot.

Research on Mps1 inhibitors has utilized this advanced model system. In studies of glioblastoma, a highly aggressive brain tumor, the selective Mps1 inhibitor MPS1-IN-3 was tested in orthotopic mouse models. nih.gov The results showed that inhibiting Mps1 could sensitize glioblastoma cells to other antimitotic agents and prolong the survival of the mice. nih.gov These findings highlight the potential of Mps1 inhibition as a therapeutic strategy in clinically challenging cancers and demonstrate the utility of orthotopic models in pre-clinical evaluation. researchgate.netnih.gov

Table 3: Overview of In Vivo Model Systems for Mps1 Inhibitor Studies

Model SystemDescriptionKey AdvantageExample Application
Mps1-as Mouse ModelGenetically engineered mouse with a modified Mps1 kinase sensitive to specific inhibitors.High specificity for validating on-target effects.Confirming phenotypes of Mps1 inhibition are not due to off-target activity. rupress.org
Subcutaneous XenograftHuman tumor cells are injected under the skin of immunodeficient mice.Ease of tumor implantation and monitoring of tumor growth.Assessing general anti-tumor activity of Mps1 inhibitors like MPI-0479605. aacrjournals.org
Orthotopic ModelHuman tumor cells are implanted in the organ from which the cancer originated.More clinically relevant tumor microenvironment.Evaluating the efficacy of MPS1-IN-3 in glioblastoma brain tumors. nih.gov

Comparative Research of Mps1 in 1 Dihydrochloride with Other Mps1 Inhibitors

Comparison of Potency and Selectivity Profiles with Other Mps1 Inhibitors (e.g., CFI-402257, Mps-BAY1, NMS-P715, Reversine)

The efficacy of a kinase inhibitor is largely determined by its potency and selectivity. Potency, often measured by the half-maximal inhibitory concentration (IC50), indicates the concentration of the inhibitor required to reduce the kinase's activity by half. Selectivity refers to the inhibitor's ability to target the intended kinase without significantly affecting other kinases in the kinome, thereby minimizing off-target effects.

Mps1-IN-1 dihydrochloride (B599025) is a selective, ATP-competitive Mps1 kinase inhibitor with a reported IC50 of 367 nM. It demonstrates high selectivity, showing over 1000-fold greater affinity for Mps1 compared to a large panel of other kinases.

In comparison, CFI-402257 is a highly potent and selective Mps1 inhibitor, with an IC50 value of approximately 1.2 to 1.7 nM and a Ki (inhibition constant) of 0.09 nM. nih.gov This indicates a significantly higher potency than Mps1-IN-1 dihydrochloride. CFI-402257 also exhibits remarkable selectivity, with minimal activity against a wide range of other kinases. nih.gov

Mps-BAY1 is another potent Mps1 inhibitor, with a reported IC50 ranging from 1 to 10 nM. nih.gov Like CFI-402257, it shows a restricted inhibitory effect on a broad panel of human kinases, highlighting its selectivity. nih.gov

NMS-P715 is a selective, ATP-competitive inhibitor of Mps1 with an IC50 of 182 nM. medchemexpress.com Its potency is greater than that of this compound but less than that of CFI-402257 and Mps-BAY1.

Reversine (B1683945) , initially identified for its ability to induce dedifferentiation in cells, was later found to be a potent inhibitor of Mps1. mdpi.com It also inhibits other kinases, such as Aurora kinases, making it less selective than the other compounds discussed. mdpi.com This broader activity profile can contribute to different cellular effects compared to more selective Mps1 inhibitors.

CompoundIC50 (nM)Selectivity Profile
This compound367Highly selective; >1000-fold selectivity over a panel of 352 kinases.
CFI-4022571.2 - 1.7Highly selective; minimal off-target effects on a broad kinase panel. nih.gov
Mps-BAY11 - 10Selective with a restricted inhibitory effect on a panel of 220 kinases. nih.gov
NMS-P715182Selective, ATP-competitive inhibitor. medchemexpress.com
ReversinePotent Mps1 inhibitorLess selective; also inhibits Aurora kinases. mdpi.com

Differential Effects on Cellular Processes and Outcomes

Inhibition of Mps1 kinase activity disrupts the spindle assembly checkpoint, leading to a cascade of cellular events. While all the compared inhibitors target Mps1, their differences in potency and selectivity can lead to varied effects on cellular processes and outcomes.

This compound has been shown to disrupt the recruitment of Mad2 to kinetochores, a key step in SAC activation. This leads to an increase in the frequency of multipolar mitosis in cancer cells with extra centrosomes. scispace.com

CFI-402257 , owing to its high potency, effectively abrogates the SAC, leading to premature mitotic exit, chromosome missegregation, and the formation of aneuploid cells. nih.gov This genomic instability ultimately triggers apoptotic cell death in a broad range of cancer cell lines. nih.gov

Mps-BAY1 treatment also leads to the abolition of SAC activation, resulting in chromosome missegregation, aneuploidization, and polyploidization. researchgate.net These mitotic errors ultimately culminate in mitotic catastrophe and apoptosis. researchgate.net

NMS-P715 induces a rapid exit from mitosis, causing significant chromosomal misalignment and massive aneuploidy, which is incompatible with cell survival and leads to cell death. medchemexpress.com It has been noted to be selectively more effective against tumor cells compared to normal cells. medchemexpress.com

Reversine's effects are consistent with Mps1 inhibition, including the disruption of the SAC and the induction of chromosome missegregation. nih.gov However, its inhibition of Aurora kinases can also contribute to defects in cytokinesis, leading to the formation of polyploid cells through a different mechanism than selective Mps1 inhibitors. mdpi.com The cellular outcomes following reversine treatment include cell cycle arrest, polyploidy, and apoptosis.

In essence, while all these inhibitors lead to mitotic errors and cell death by targeting Mps1, the specific cellular phenotypes can differ. Highly selective and potent inhibitors like CFI-402257 primarily drive cell death through severe aneuploidy resulting from SAC abrogation. Less selective inhibitors like Reversine may induce a broader range of mitotic defects, including cytokinesis failure, due to their off-target activities.

Synergistic or Additive Effects in Combination Research Strategies

Given that Mps1 inhibitors induce genomic instability, a hallmark of cancer that can also be a vulnerability, they are being explored in combination with other anticancer agents to achieve synergistic or additive effects.

Research has shown that the combination of Mps1 inhibitors with taxanes, such as docetaxel (B913), can act synergistically to promote tumor cell death. researchgate.netresearchgate.net This enhanced efficacy is associated with an increase in multipolar anaphases, aberrant nuclear morphologies, and ultimately, cell death. researchgate.netresearchgate.net The combination of the Mps1 inhibitor Cpd-5 with docetaxel resulted in more significant genomic deviations in tumors, indicating that the synergy is dependent on amplifying errors in cell division. researchgate.netresearchgate.net

Specifically, CFI-402257 has been investigated in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. nih.gov The rationale is that the genomic instability and apoptosis induced by CFI-402257 might create new immunogenic neoantigens, enhancing the efficacy of immunotherapy. nih.gov Additionally, synergistic effects have been observed when CFI-402257 is combined with the AMPK agonist AICAR in triple-negative breast cancer models. researchgate.net

Similarly, Reversine has been shown to have a synergistic effect when combined with a miR-21-5p inhibitor in hepatocellular carcinoma, regulating SPRY2 and limiting tumor progression.

While specific combination studies for this compound are less reported in the compared literature, the principle of combining an Mps1 inhibitor with agents that either exacerbate mitotic stress (like taxanes) or exploit the consequences of genomic instability (like immunotherapy) is a promising therapeutic strategy. The varying potencies and selectivities of these inhibitors will likely influence the choice of combination partners and the resulting therapeutic window.

Future Directions and Emerging Research Avenues for Mps1 in 1 Dihydrochloride

Investigation of Subtle Off-Target Effects and Polypharmacology

A key area of focus is the comprehensive profiling of Mps1-IN-1 against a wide panel of kinases to fully delineate its selectivity. Initial screenings have demonstrated that Mps1-IN-1 possesses greater than 1,000-fold selectivity for Mps1 over a large panel of 352 kinases. However, notable exceptions include activity against Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (LTK). The structural similarity of Mps1-IN-1's pyrrolopyridine scaffold to known ALK inhibitors like TAE684 likely accounts for this off-target activity. Fortunately, the restricted tissue expression of both ALK and LTK suggests these interactions may not significantly confound studies in common cell types used for spindle checkpoint research.

It is also important to acknowledge that at the higher concentrations (e.g., 10 µM) often required for cellular assays, the risk of engagement with additional, unidentified off-targets (both kinase and non-kinase) increases. chemicalprobes.org Therefore, future studies should aim to use the lowest effective concentrations and employ complementary approaches, such as RNA interference (RNAi) or genetically encoded inhibitors, to validate findings.

Table 1: Kinase Selectivity and Potency of Mps1-IN-1

Target Kinase Measurement Value Notes
Mps1 (TTK) IC50 367 nM Primary target. nih.gov
Ki 27 nM Indicates strong binding affinity. chemicalprobes.org
ALK Ki 21 nM Significant off-target. chemicalprobes.org
LTK Ki 29 nM Significant off-target. chemicalprobes.org
ERK2 Ki 900 nM Weaker off-target interaction. chemicalprobes.org
PYK2 Ki 280 nM Weaker off-target interaction. chemicalprobes.org
FAK Ki 440 nM Weaker off-target interaction. chemicalprobes.org
IGF1R Ki 750 nM Weaker off-target interaction. chemicalprobes.org
INSR Ki 470 nM Weaker off-target interaction. chemicalprobes.org

| Aurora B | In vitro assay | No activity | Direct inhibition is unlikely. researchgate.net |

Exploration of Mps1-IN-1 Dihydrochloride (B599025) as a Chemical Probe for Novel Mps1 Functions

Mps1-IN-1 serves as a valuable chemical probe to explore and uncover novel functions of the Mps1 kinase beyond its canonical role in the spindle assembly checkpoint (SAC). nih.gov Its ability to acutely inhibit kinase activity allows researchers to dissect the direct enzymatic functions of Mps1 in various cellular processes. nih.govewha.ac.kr

Consistent with RNAi studies, the application of Mps1-IN-1 has confirmed the role of Mps1 kinase activity in the establishment of Mad1 and Mad2 at unattached kinetochores, a critical step in SAC signaling. nih.govplos.org Furthermore, treatment with Mps1-IN-1 has been shown to decrease the intracellular activity of Aurora B kinase, as evidenced by reduced phosphorylation of its substrate, Histone H3. researchgate.net This positions Mps1 activity upstream of Aurora B in the mitotic signaling cascade. plos.org

Beyond these established roles, Mps1-IN-1 has been instrumental in uncovering more nuanced functions. For example, in U2OS cancer cells, which often possess extra centrosomes, Mps1 inhibition with Mps1-IN-1 was found to increase the frequency of catastrophic multipolar mitoses. nih.govresearchgate.net This suggests that in certain genetic contexts, cancer cells are particularly dependent on Mps1 to manage supernumerary centrosomes and ensure a bipolar division. nih.gov

The utility of Mps1-IN-1 as a probe is enhanced when used alongside other tools. Comparing its effects to those of Mps1-IN-2, which has a different off-target profile, helps to confirm that the observed phenotypes—such as premature mitotic exit and the induction of gross aneuploidy—are genuinely due to Mps1 inhibition. chemicalprobes.orgnih.gov Future research can expand the use of Mps1-IN-1 to investigate Mps1's potential roles in other cellular domains where it has been implicated, including cytokinesis, development, and various signaling pathways beyond mitosis. nih.gov For instance, Mps1 has been linked to the TGF-β and MAPK signaling pathways, and Mps1-IN-1 could be used to clarify the kinase-dependent nature of these interactions. nih.gov

Integration into Systems Biology Approaches for Comprehensive Pathway Mapping

The integration of data generated using Mps1-IN-1 into systems biology models offers a powerful approach for achieving a comprehensive, system-level understanding of mitotic regulation. mdpi.com Systems biology aims to understand the complex interactions within biological systems, moving beyond the study of individual components to analyze the structure and dynamics of entire cellular networks. mdpi.com

Mps1-IN-1 provides a method to acutely perturb the mitotic network, allowing for the systematic mapping of downstream consequences. Inhibition of Mps1 initiates a cascade of events, including:

Failure to recruit Mad1 and Mad2 to kinetochores. nih.gov

Decreased Aurora B kinase activity. nih.gov

Abrogation of the spindle assembly checkpoint. nih.govaacrjournals.org

Premature exit from mitosis, leading to chromosome mis-segregation and aneuploidy. nih.govewha.ac.kr

These interconnected events provide a rich dataset that can be used to build and refine computational models of the spindle assembly checkpoint and mitotic progression. By quantifying the dynamic changes in protein localization, phosphorylation status, and cell cycle timing following Mps1-IN-1 treatment, researchers can infer the logic and structure of the underlying regulatory network.

For example, observing that Mps1 inhibition prevents Mad2 localization but not vice versa helps to place Mps1 upstream in the signaling pathway. mdpi.com Similarly, quantifying the relationship between the dose of Mps1-IN-1 and the degree of mitotic acceleration can help to model the sensitivity and robustness of the checkpoint. nih.gov These experimental data can be integrated into mathematical models—such as those based on ordinary differential equations or Boolean networks—to simulate the behavior of the mitotic checkpoint and make predictions about its response to different perturbations. This systems-level approach can help uncover non-obvious network properties and identify other potential nodes for therapeutic intervention. mdpi.com

Role in Mechanistic Studies of Aneuploidy Tolerance in Research Models

Mps1-IN-1 and other Mps1 inhibitors are critical tools for studying the mechanisms of aneuploidy tolerance, a key feature of many cancer cells. nih.gov Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer that is typically not tolerated by normal cells. nih.gove-crt.org Mps1 inhibitors provide a reliable method to induce chromosome mis-segregation and generate aneuploid cells in a controlled experimental setting, enabling the investigation of both the immediate consequences of aneuploidy and the long-term adaptations that allow cancer cells to survive and proliferate with an unstable genome. nih.govrug.nl

Research has shown that elevated levels of Mps1 are often found in aneuploid breast cancers, and this high expression may be a mechanism that helps these cells tolerate their aneuploid state. nih.gov When Mps1 levels are reduced or its activity is blocked, aneuploid cancer cells undergo aberrant and catastrophic mitoses, leading to apoptosis. nih.gov This suggests that aneuploid cells have an increased dependence on a robust spindle assembly checkpoint, making Mps1 a potential therapeutic target in these cancers.

Using Mps1 inhibitors like reversine (B1683945) (which, like Mps1-IN-1, induces aneuploidy by overriding the SAC), researchers can generate aneuploid cell populations to study downstream cellular stresses. nih.govrug.nl For instance, the induction of aneuploidy has been shown to cause replication stress and DNA damage in the subsequent cell cycle. nih.gov Mps1-IN-1 can be used to probe the specific pathways that are activated in response to this aneuploidy-induced stress and to identify vulnerabilities that could be exploited therapeutically. Some cancer cells can tolerate the aneuploidy and polyploidy resulting from Mps1 inhibition, which contributes to drug resistance. e-crt.org Understanding the genetic background, such as the p53 status, that dictates sensitivity or resistance to Mps1 inhibition is an active area of research. nih.gove-crt.org These studies are crucial for developing strategies to overcome resistance and for identifying patient populations most likely to benefit from Mps1-targeted therapies. e-crt.org

Q & A

Q. What is the mechanism of action of Mps1-IN-1 dihydrochloride in disrupting the spindle assembly checkpoint (SAC)?

this compound is an ATP-competitive inhibitor of the Mps1 kinase, with an IC50 of 367 nM. It blocks SAC activation by preventing phosphorylation of Knl1, a critical step in recruiting SAC proteins (e.g., MAD2, BUBR1) to kinetochores. This disrupts mitotic checkpoint complex (MCC) assembly, leading to premature anaphase entry and reduced viability in cancer cells .

Q. What are the recommended storage conditions and solubility considerations for this compound?

The compound should be stored at -20°C and transported on blue ice. For experimental use, dissolve in DMSO to prepare stock solutions, ensuring proper aliquoting to avoid repeated freeze-thaw cycles. Molecular weight (608.58 g/mol) and formula (C28H35Cl2N5O4S) should guide molarity calculations .

Q. What analytical techniques are essential for characterizing the molecular effects of this compound?

Key techniques include:

  • Western blotting to assess Mps1 kinase activity (e.g., Knl1 phosphorylation status).
  • Flow cytometry to quantify mitotic arrest (e.g., metaphase-to-anaphase ratios).
  • Cell viability assays (e.g., MTT or ATP-luminescence) to measure cytotoxicity . Experimental protocols should align with journal guidelines for reproducibility, including detailed methods in main text or supplementary materials .

Advanced Research Questions

Q. How can researchers design experiments to assess the efficacy of this compound in inducing mitotic arrest?

  • Use synchronized cell lines (e.g., HeLa or U2OS) to enrich mitotic populations.
  • Treat with Mps1-IN-1 (e.g., 1–10 μM) and monitor metaphase arrest via live-cell imaging or fixed-timepoint analysis.
  • Include controls: (i) untreated cells, (ii) cells treated with a SAC-activating agent (e.g., nocodazole), and (iii) rescue experiments with a competing ATP analog .
  • Validate using time-lapse microscopy or DNA content analysis (flow cytometry) to track cell cycle progression .

Q. How to address discrepancies in SAC inhibition outcomes when using this compound compared to other MPS1 inhibitors (e.g., AZ3146, BAY1217389)?

  • Perform kinase selectivity profiling to rule off-target effects.
  • Compare dose-response curves (IC50 values) across inhibitors in the same cell model.
  • Analyze downstream SAC markers (e.g., BUBR1 degradation, CDC20 release) to confirm target engagement.
  • Consider cell-type-specific differences in drug uptake or Mps1 expression levels .

Q. What methodologies are recommended for validating SAC disruption in diverse cancer models?

  • Test in patient-derived xenografts (PDXs) or 3D organoid cultures to mimic tumor heterogeneity.
  • Use RNAi or CRISPR to knock down Mps1 and compare phenotypes with pharmacological inhibition.
  • Quantify SAC integrity via chromosome spread assays or immunofluorescence for kinetochore-localized SAC proteins .

Q. How to investigate the combinatorial effects of this compound with other targeted therapies (e.g., BI-D1870)?

  • Design synergy assays using the Chou-Talalay method to calculate combination indices.
  • Pre-treat cells with Mps1-IN-1 to inactivate SAC, then apply BI-D1870 (an RSK inhibitor) to assess mitotic exit kinetics.
  • Monitor apoptosis via Annexin V/PI staining or caspase-3 activation .
  • Use RNA-seq to identify transcriptomic changes underlying synergistic effects .

Q. How to ensure reproducibility in studies involving this compound across laboratories?

  • Report detailed protocols for compound preparation (e.g., solvent, stock concentration) and cell culture conditions (e.g., passage number, media).
  • Include positive controls (e.g., known SAC disruptors) and validate results in ≥2 cell lines.
  • Adhere to MIACARM standards for metadata documentation, including experimental design, assay parameters, and statistical methods .

Data Analysis and Contradiction Resolution

Q. How to resolve conflicting reports on Mps1-IN-1’s cytotoxicity in "normal" versus cancer cells?

  • Perform clonogenic survival assays to compare long-term toxicity.
  • Assess p53 status and DNA repair capacity in cell models, as SAC dependency varies with genomic instability.
  • Use primary human fibroblasts as non-transformed controls to evaluate differential sensitivity .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

  • Apply nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate EC50 values.
  • Use ANOVA with post-hoc tests for multi-group comparisons (e.g., cell cycle phase distributions).
  • Incorporate replicates (n ≥ 3) and report variability metrics (e.g., SEM) to strengthen conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.